

1H NMR and 13C NMR characterization of 4-Aminobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminobenzaldehyde

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A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of **4-Aminobenzaldehyde** is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison with structurally related aromatic aldehydes—benzaldehyde, 4-hydroxybenzaldehyde, and 4-nitrobenzaldehyde—supported by experimental data to elucidate the influence of the para-substituent on the spectral features.

NMR Spectroscopic Data Comparison

The following tables summarize the experimental 1H and 13C NMR data for **4-Aminobenzaldehyde** and its analogs in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: 1H NMR Data Comparison of Substituted Benzaldehydes in DMSO-d6

Compound	Ar-H (ortho to CHO) (δ , mult, J, int)	Ar-H (meta to CHO) (δ , mult, J, int)	-CHO (δ , s, int)	Other Protons (δ , mult, int)
4-Aminobenzaldehyde	7.54 (d, J=8.5, 2H)[1]	6.66 (d, J=8.5, 2H)[1]	8.46 (s, 1H)[1]	-NH2: 5.77 (s, 2H)[1]
Benzaldehyde	7.90 (d, J=~7.7, 2H)	7.69-7.58 (m, 3H)	10.01 (s, 1H)	
4-Hydroxybenzaldehyde	7.78 (d, J=8.6, 2H)[2]	6.96 (d, J=8.6, 2H)	9.82 (s, 1H)	-OH: 10.65 (s, 1H)
4-Nitrobenzaldehyde	8.11 (d, J=~8.0, 2H)	8.41 (d, J=~8.0, 2H)	10.13 (s, 1H)	

Table 2: ^{13}C NMR Data Comparison of Substituted Benzaldehydes in DMSO-d6

Compound	C=O	C1 (ipso to CHO)	C2/C6 (ortho to CHO)	C3/C5 (meta to CHO)	C4 (para to CHO)
4-Aminobenzaldehyde	160.25	121.99	130.20	113.97	152.10
Benzaldehyde	193.0	136.2	129.4	129.1	134.5
4-Hydroxybenzaldehyde	191.4	128.9	132.6	116.3	163.8
4-Nitrobenzaldehyde	192.3	140.0	130.6	124.2	150.6

Experimental Protocols

A general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like **4-Aminobenzaldehyde** is provided below.

Sample Preparation:

- Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
- Gently agitate the vial to dissolve the sample completely. If necessary, the sample can be gently warmed or vortexed.
- Using a Pasteur pipette, transfer the clear solution into a clean 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.
- Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.

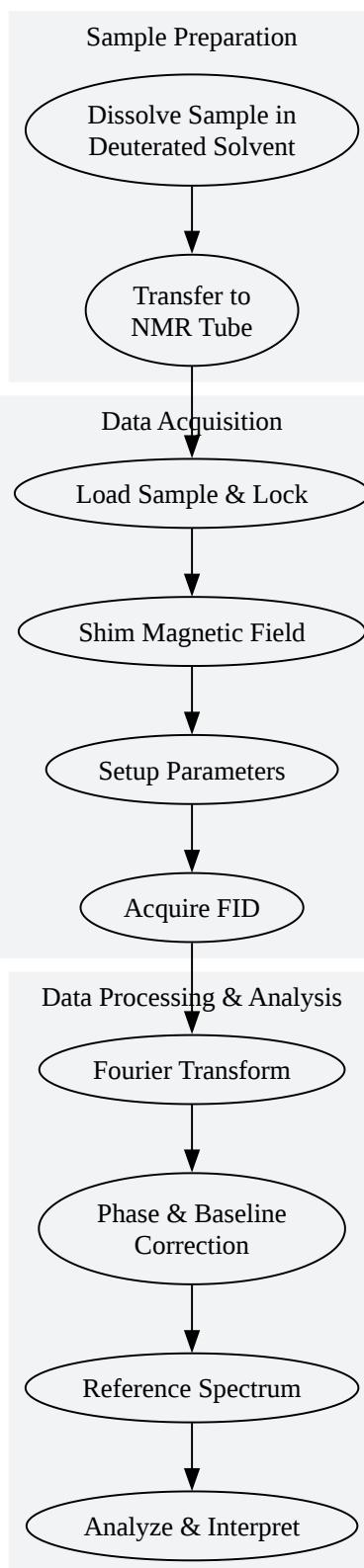
Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe for the desired nucleus (¹H or ¹³C).
- Set the appropriate acquisition parameters, including the number of scans, pulse width, acquisition time, and relaxation delay. For a routine ¹H spectrum, a 30-45° pulse with a 2-5 second relaxation delay is common. For ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
- Acquire the Free Induction Decay (FID).

Data Processing:

- Apply a Fourier transform to the FID to obtain the spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Reference the spectrum using the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C) or an internal standard like TMS.
- Perform baseline correction to obtain a flat baseline.
- Integrate the peaks in the ^1H spectrum to determine the relative number of protons.
- Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.

Visualizations



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Comparison of ^1H and ^{13}C NMR Chemical Shifts.

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References

- 1. rsc.org [rsc.org]
- 2. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
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